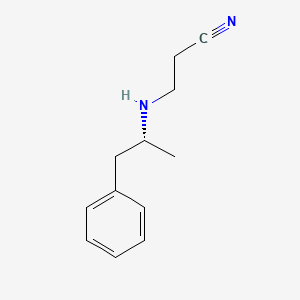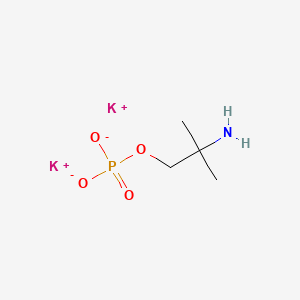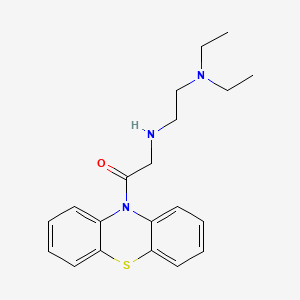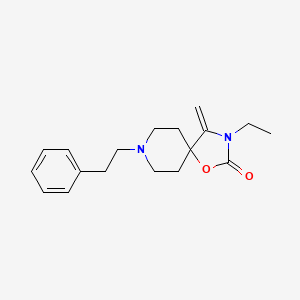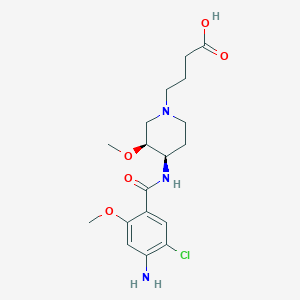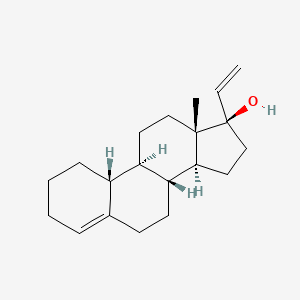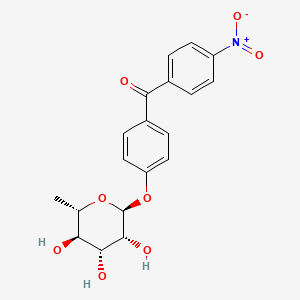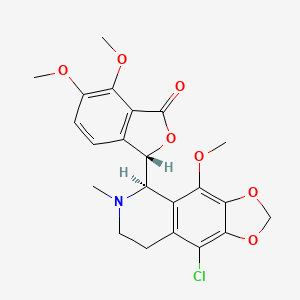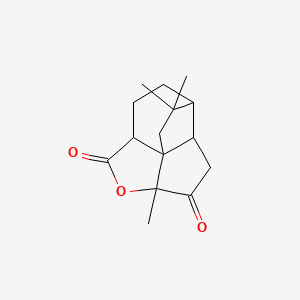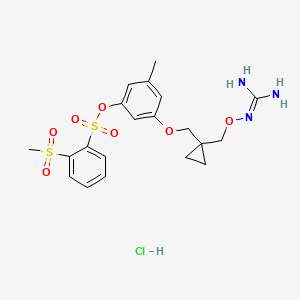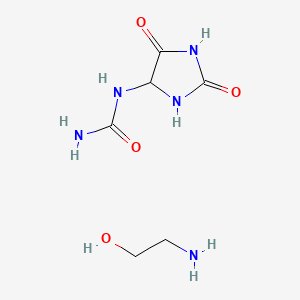
((R)-2-Chloro-propyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(®-2-Chloro-propyl)-benzene: is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by a benzene ring substituted with a 2-chloro-propyl group in the R-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (®-2-Chloro-propyl)-benzene involves the Grignard reaction. This process starts with the reaction of benzyl chloride with magnesium in dry ether to form benzyl magnesium chloride. The resulting compound is then reacted with ®-2-chloropropane to yield (®-2-Chloro-propyl)-benzene.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with ®-2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of (®-2-Chloro-propyl)-benzene typically involves large-scale application of the above-mentioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (®-2-Chloro-propyl)-benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of (®-2-Chloro-propyl)-benzene can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of ®-2-hydroxypropylbenzene, ®-2-cyanopropylbenzene, etc.
Oxidation: Formation of ®-2-chloropropylbenzene alcohol or ketone derivatives.
Reduction: Formation of ®-2-propylbenzene.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: (®-2-Chloro-propyl)-benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the effects of chlorinated hydrocarbons on biological systems.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of certain pharmaceutical agents, particularly those requiring a chiral center.
Industry:
Chemical Manufacturing: (®-2-Chloro-propyl)-benzene is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (®-2-Chloro-propyl)-benzene exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action involves interaction with cellular components, potentially affecting enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
(S)-2-Chloro-propyl)-benzene: The enantiomer of (®-2-Chloro-propyl)-benzene, differing in the spatial arrangement of atoms.
2-Chloroethylbenzene: Lacks the chiral center present in (®-2-Chloro-propyl)-benzene.
2-Bromo-propylbenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness:
Chirality: The presence of a chiral center in (®-2-Chloro-propyl)-benzene makes it unique compared to its achiral counterparts.
Reactivity: The specific reactivity of the chlorine atom in the R-configuration can lead to different reaction pathways and products compared to other similar compounds.
Propriétés
Numéro CAS |
55449-46-2 |
|---|---|
Formule moléculaire |
C9H11Cl |
Poids moléculaire |
154.63 g/mol |
Nom IUPAC |
[(2R)-2-chloropropyl]benzene |
InChI |
InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
Clé InChI |
CKWAHIDVXZGPES-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CC1=CC=CC=C1)Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


